N1,N1-Dimethylcyclohexane-1,4-diamine
Description
N1,N1-Dimethylcyclohexane-1,4-diamine (CAS: 42389-50-4) is a cyclohexane-based diamine with two methyl groups attached to one nitrogen atom. Its molecular formula is C₈H₁₈N₂, and it exists as a mixture of cis and trans isomers . Key properties include:
- Molecular weight: 142.24 g/mol
- Storage: Requires inert atmosphere and protection from light
- Hazards: Corrosive (H314), necessitating precautions like wearing protective gloves .
This compound is utilized in coordination chemistry, such as in palladium complexes for cross-coupling reactions , though its pharmacological applications remain underexplored compared to analogous amines.
Properties
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGZZWTXFNFCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323338 | |
| Record name | N1,N1-Dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-50-4 | |
| Record name | N1,N1-Dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-1,4-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Dimethylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,4-diamine with formaldehyde and formic acid, which results in the dimethylation of the amino groups. The reaction typically requires controlled conditions, including a specific temperature and pH, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary amines.
Scientific Research Applications
N1,N1-Dimethylcyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N1-Dimethylcyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo substitution and other reactions allows it to modify the structure and function of target molecules.
Comparison with Similar Compounds
N1,N1-Diethylpentane-1,4-diamine
Structure : Linear pentane backbone with diethyl groups on one nitrogen.
Applications :
Key Differences :
N1-Methylcyclohexane-1,4-diamine
Structure : Cyclohexane backbone with a single methyl group on one nitrogen (C₇H₁₆N₂) .
Properties :
Key Differences :
Benzene-1,4-diamine Derivatives
Examples :
- N1,N4-Bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD): A fluorophore with aggregation-induced emission properties, used in organic vapor sensing .
- N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine: Explored as AKT1 inhibitors for cancer therapy .
Key Differences :
- Aromaticity: The benzene backbone enables π-π stacking interactions, critical for fluorescence and enzyme inhibition, unlike the non-aromatic cyclohexane analog .
Structural and Functional Data Table
Research Implications and Gaps
- Stereochemical Effects : The trans isomer of this compound (CAS: 167298-52-4) exhibits distinct reactivity in catalysis, warranting further study .
- Pharmacological Potential: Despite structural similarities to bioactive diamines (e.g., chloroquine side chains), this compound lacks documented antimalarial or anticancer activity .
- Safety Profile : Both methyl and ethyl derivatives share corrosive hazards, necessitating careful handling in synthetic workflows .
Biological Activity
N1,N1-Dimethylcyclohexane-1,4-diamine (C8H18N2) is an organic compound categorized as a diamine due to the presence of two amino groups on a cyclohexane ring. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
This compound features a C2-symmetric structure with two methyl-substituted amino groups at the 1 and 4 positions of the cyclohexane ring. This unique arrangement contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, including the reaction of cyclohexane-1,4-diamine with methylating agents like methyl iodide.
Interaction with Biological Targets
Diamines like this compound are known to interact with various biological targets. They can act as ligands for metal ions in enzymes or other proteins, influencing enzymatic activity and biochemical pathways. The amino groups facilitate hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.
Biochemical Pathways
The compound's ability to act as a ligand in metalloenzymes suggests that it may influence several biochemical pathways. For instance, it could modulate enzyme activities involved in metabolic processes or signal transduction pathways. The specific effects depend on the structural context and the presence of other interacting molecules.
Case Study: Structural Analogues
A comparative analysis with structurally similar compounds reveals that diamines often exhibit varying degrees of biological activity. For example, N,N-Dimethylcyclohexane-1,2-diamine has been studied for its interaction with DNA gyrase, an essential enzyme for bacterial replication . Such studies underscore the importance of structural nuances in dictating biological efficacy.
Summary of Key Studies
These studies collectively indicate that while direct research on this compound is still emerging, its structural characteristics suggest significant potential for biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
